molecular formula C26H31ClN4O3 B14996308 Ethyl 4-(4-chlorophenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-chlorophenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14996308
M. Wt: 483.0 g/mol
InChI Key: CRLGULOJUYHMBF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenyl piperazine moiety, and a tetrahydropyrimidine carboxylate ester. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 4-(4-chlorophenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This is achieved through nucleophilic substitution reactions, where the piperazine ring is attached to the tetrahydropyrimidine core.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol, often catalyzed by acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

Ethyl 4-(4-chlorophenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-(4-chlorophenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific receptors in the brain, modulating neurotransmitter activity and influencing neurological functions. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with GABAergic and serotonergic systems.

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    Cetirizine: A well-known antihistamine with a similar piperazine structure.

    Fluoxetine: An antidepressant that shares some structural features.

    Risperidone: An antipsychotic with a related chemical framework.

Properties

Molecular Formula

C26H31ClN4O3

Molecular Weight

483.0 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H31ClN4O3/c1-4-34-25(32)23-21(28-26(33)29-24(23)19-7-9-20(27)10-8-19)16-30-11-13-31(14-12-30)22-15-17(2)5-6-18(22)3/h5-10,15,24H,4,11-14,16H2,1-3H3,(H2,28,29,33)

InChI Key

CRLGULOJUYHMBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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